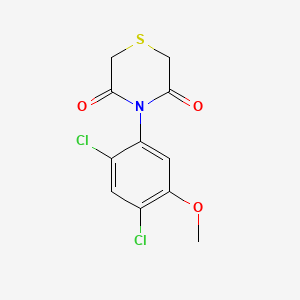

4-(2,4-Dichloro-5-methoxyphenyl)-3,5-thiomorpholinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,4-Dichloro-5-methoxyphenyl)-3,5-thiomorpholinedione (DCM-TMD) is an organic molecule with a wide range of applications in scientific research. It is a colorless crystalline solid that can be synthesized in the laboratory. DCM-TMD has a variety of properties that make it useful for a number of scientific research applications. It has been used as a tool to study the biochemical and physiological effects of various compounds, and its mechanism of action has been studied in detail.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

The compound 4-(2,4-Dichloro-5-methoxyphenyl)-3,5-thiomorpholinedione and its derivatives have been studied for their role in corrosion inhibition. For example, Bentiss et al. (2009) explored the inhibition performance of a similar compound, 4-MAT, on mild steel in hydrochloric acid medium. They found significant inhibition efficiency, indicating potential applications in corrosion control (Bentiss et al., 2009).

Antimicrobial Activities

Another area of research is the synthesis of triazole derivatives, which are related to this compound, and their antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities. Some of these compounds showed good or moderate activities against various microorganisms (Bektaş et al., 2007).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of compounds structurally related to this compound are a significant area of research. Askerov et al. (2019) synthesized and characterized a similar compound, which was analyzed through X-ray diffraction analysis (Askerov et al., 2019).

Tautomerism and Molecular Structure

Studies on tautomerism and molecular structure of methoxy-substituted compounds, which are related to this compound, have also been conducted. Balti et al. (2016) investigated the molecular conformations and tautomerism of such compounds, providing insights into their chemical behavior (Balti et al., 2016).

Pharmaceutical Research

Though specific research on this compound in pharmaceutical applications is not directly available, its structural analogs have been explored in this field. For instance, research on the gastroprokinetic activity of related compounds has been conducted by Kalo et al. (1995), indicating a potential area of application (Kalo et al., 1995).

Mecanismo De Acción

Target of Action

The primary target of the compound 4-(2,4-Dichloro-5-methoxyphenyl)-3,5-thiomorpholinedione is the Src/Abl tyrosine kinase . This kinase is involved in signaling pathways promoting tumor growth and progression .

Mode of Action

This compound acts as a potent inhibitor of the Src/Abl tyrosine kinase . It selectively inhibits the autophosphorylation of BCR-ABL and phosphorylation of its substrates .

Biochemical Pathways

The compound this compound affects the BCR-ABL pathway . The inhibition of this pathway by the compound leads to a substantial improvement in the survival of patients with chronic myeloid leukemia .

Pharmacokinetics

It is known to be orally bioavailable

Result of Action

The molecular and cellular effects of the action of this compound include the inhibition of tumor growth and progression . By inhibiting the Src/Abl tyrosine kinase, the compound disrupts the signaling pathways that promote these processes .

Propiedades

IUPAC Name |

4-(2,4-dichloro-5-methoxyphenyl)thiomorpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3S/c1-17-9-3-8(6(12)2-7(9)13)14-10(15)4-18-5-11(14)16/h2-3H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATVELSJCRKWFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N2C(=O)CSCC2=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-3-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2471186.png)

![2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2471188.png)

![[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol](/img/structure/B2471197.png)

![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B2471204.png)